1-(Piperidin-2-ylmethyl)piperidine
Overview
Description
1-(Piperidin-2-ylmethyl)piperidine is a heterocyclic organic compound that features two piperidine rings connected by a methylene bridge. Piperidine itself is a six-membered ring containing five carbon atoms and one nitrogen atom. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Mechanism of Action
Target of Action
Piperidine derivatives, including 1-(Piperidin-2-ylmethyl)piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Biochemical Pathways
Piperidine derivatives have been found to have various pharmacological applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been found to have various pharmacological applications, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-2-ylmethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, this compound can impact cell growth and survival. Furthermore, it can influence the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . This inhibition can result in altered phosphorylation states of downstream targets, affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of enzyme activity and receptor signaling . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-2-ylmethyl)piperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with a suitable piperidine derivative. For instance, the reaction of piperidine with 2-chloromethylpiperidine under basic conditions can yield this compound . Another method involves the reductive amination of piperidine with 2-piperidone using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-2-ylmethyl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
1-(Piperidin-2-ylmethyl)piperidine has diverse applications in scientific research:
Comparison with Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
1-(Piperidin-3-ylmethyl)piperidine: Similar structure but with the methylene bridge attached to the third position of the piperidine ring.
1-(Pyrrolidin-2-ylmethyl)piperidine: Contains a pyrrolidine ring instead of a second piperidine ring.
Uniqueness: 1-(Piperidin-2-ylmethyl)piperidine is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature allows for versatile functionalization and interaction with various molecular targets, making it valuable in drug design and other applications .
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKGBJGIKHJGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291821 | |
Record name | 1-(Piperidin-2-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81310-55-6 | |
Record name | 1-(2-Piperidinylmethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81310-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 78464 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081310556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 81310-55-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Piperidin-2-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Piperidinomethyl)-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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